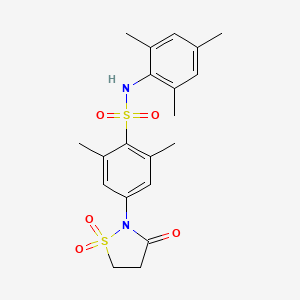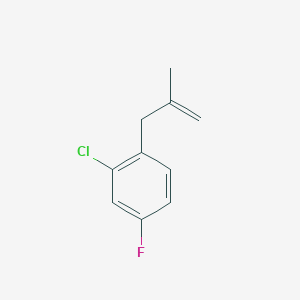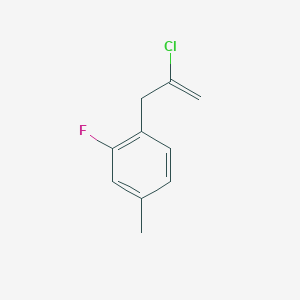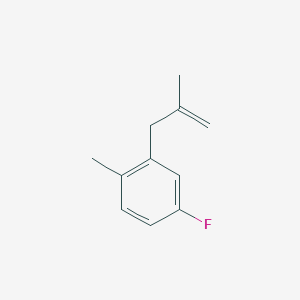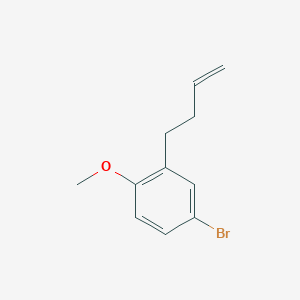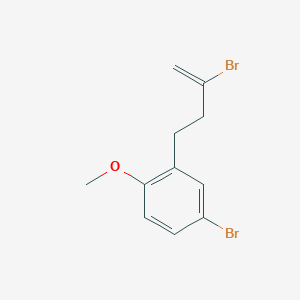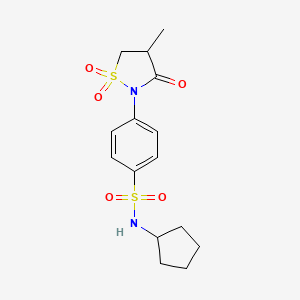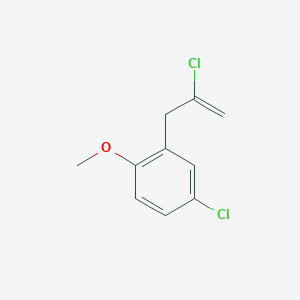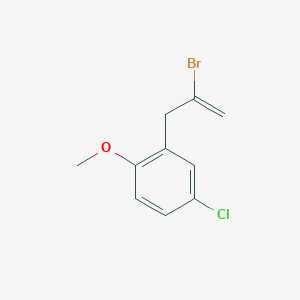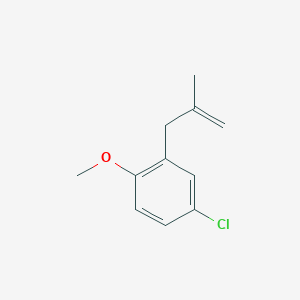
4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene
Vue d'ensemble
Description
4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene is a chemical compound that belongs to the class of alkene compounds. It is commonly known as BMMPB, and it is extensively used in scientific research for its unique properties. BMMPB is a highly reactive compound that can be synthesized using various methods.
Mécanisme D'action
BMMPB exerts its biological activity by binding to specific target proteins, such as the androgen receptor and the protein kinase C. BMMPB binds to the androgen receptor at the N-terminal domain, which prevents the interaction between the receptor and its coactivator. This, in turn, inhibits the activation of the androgen receptor and the growth of prostate cancer cells. BMMPB also binds to the protein kinase C, which inhibits its activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
BMMPB has been shown to have various biochemical and physiological effects. BMMPB inhibits the growth of prostate cancer cells by inhibiting the activation of the androgen receptor. BMMPB also inhibits the activity of the protein kinase C, which leads to the inhibition of various cellular processes, such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BMMPB is a highly reactive compound that is easy to synthesize, making it an ideal compound for scientific research. However, BMMPB is also a highly toxic compound that requires careful handling and disposal. Moreover, BMMPB is a potent inhibitor of the androgen receptor and the protein kinase C, which can lead to off-target effects in some experiments.
Orientations Futures
There are several future directions for the use of BMMPB in scientific research. One direction is the development of new drugs that target the androgen receptor and the protein kinase C. BMMPB can be used as a lead compound for the development of new drugs that have improved efficacy and reduced toxicity. Another direction is the investigation of the role of BMMPB in cellular signaling pathways. BMMPB can be used to study the effects of inhibiting the androgen receptor and the protein kinase C on various cellular processes, such as cell growth, differentiation, and apoptosis.
Conclusion:
In conclusion, BMMPB is a highly reactive compound that is extensively used in scientific research for its unique properties. BMMPB can be synthesized using various methods, and it is used in the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. BMMPB exerts its biological activity by binding to specific target proteins, such as the androgen receptor and the protein kinase C. BMMPB has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the use of BMMPB in scientific research, including the development of new drugs and the investigation of cellular signaling pathways.
Applications De Recherche Scientifique
BMMPB is used in various scientific research applications, such as in the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. BMMPB is a potent inhibitor of the protein-protein interaction between the N-terminal domain of the androgen receptor and its coactivator. This interaction is essential for the activation of the androgen receptor, which plays a crucial role in the development of prostate cancer. BMMPB has also been shown to inhibit the activity of the protein kinase C, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
4-bromo-1-methoxy-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)4-5-10-8-11(13)6-7-12(10)14-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTGGBUPYWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



